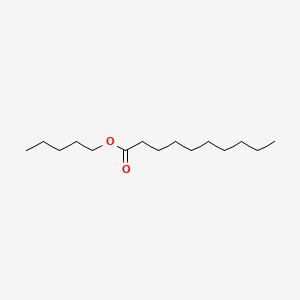
Ethoxylate de propyne
Vue d'ensemble
Description
Ethanol, 2-(2-propynyloxy)-, also known as 2-(2-Propenyloxy)ethanol, is a chemical compound with the molecular formula C5H10O2 . It is also referred to by other names such as Allyl glycol, Allyl cellosolve, and Ethylene glycol monoallyl ether . It is a colorless flammable liquid with a pleasant odor .
Synthesis Analysis
Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . Gas chromatography (GC) and High-performance liquid chromatography (HPLC) are common techniques to identify and quantify components of ethanol .Molecular Structure Analysis
The molecular weight of Ethanol, 2-(2-propynyloxy)- is 102.1317 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered .Physical And Chemical Properties Analysis
Ethanol produced by fermentation, called bioethanol, accounts for approximately 95% of the ethanol production . It is recently widely used as an additive to gasoline . The most common purification technique utilized in the ethanol industry is rectification by further distillation .Applications De Recherche Scientifique
Synthèse organique
L'Ethoxylate de propyne est utilisé comme réactif en synthèse organique . Il joue un rôle important dans la formation de composés organiques complexes, contribuant au développement de nouvelles substances et de nouveaux matériaux.
Chimie analytique
Dans le domaine de la chimie analytique, l'this compound est utilisé comme solvant . Il aide à la dissolution des échantillons pour l'analyse, permettant une caractérisation chimique précise et efficace.
Études de combustion
L'this compound est utilisé comme combustible dans les études de combustion . Il fournit une ressource précieuse pour comprendre la dynamique des processus de combustion, contribuant aux progrès de la production et de l'efficacité énergétiques.
Fabrication pharmaceutique
L'this compound sert d'ingrédient vital dans la fabrication de nombreux produits pharmaceutiques . Il contribue à la formulation de produits médicamenteux efficaces et sûrs.
Fabrication de produits industriels
Au-delà des produits pharmaceutiques, l'this compound est également utilisé dans la fabrication de divers produits industriels . Ses propriétés uniques en font un composant précieux dans une large gamme de biens.
Recherche biologique
En recherche biologique, l'this compound sert de composé modèle pour étudier les interactions complexes entre les molécules organiques et les systèmes biologiques . On pense qu'il interagit avec les membranes cellulaires et les enzymes, influençant le métabolisme de molécules spécifiques .
Ce ne sont là que quelques-unes des nombreuses applications de l'this compound dans la recherche scientifique et les processus industriels. Sa polyvalence en tant que combustible, solvant et réactif, combinée à son implication dans la fabrication de produits pharmaceutiques et de produits, souligne son importance dans l'exploration scientifique et les applications pratiques .
Mécanisme D'action
Target of Action
Propynol Ethoxylate, also known as “Ethanol, 2-(2-propynyloxy)-” or “2-(Prop-2-yn-1-yloxy)ethanol”, is believed to primarily target cell membranes and enzymes . These targets play a crucial role in the metabolism of specific molecules .
Mode of Action
The exact mode of action of Propynol Ethoxylate remains incompletely understood. It is believed to interact with its targets, ie, cell membranes and enzymes, thereby influencing the metabolism of specific molecules .
Biochemical Pathways
Propynol Ethoxylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of Propynol Ethoxylate’s action is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes and functions.
Action Environment
The action, efficacy, and stability of Propynol Ethoxylate can be influenced by various environmental factors. For instance, its stability is sensitive to light .
Safety and Hazards
According to the Safety Data Sheet, Ethanol, 2-(2-propynyloxy)- is classified as a flammable liquid (Category 4), H227. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
2-prop-2-ynoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32199-97-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044665 | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3973-18-0 | |
| Record name | 2-(2-Propyn-1-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-ynyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYNOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















